molecular formula C6H15O5PS B2361198 Diethyl ((methylsulfonyl)methyl)phosphonate CAS No. 40137-11-9

Diethyl ((methylsulfonyl)methyl)phosphonate

Cat. No.: B2361198
CAS No.: 40137-11-9
M. Wt: 230.21
InChI Key: DFCKGLGTOXDULU-UHFFFAOYSA-N
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Description

Diethyl ((methylsulfonyl)methyl)phosphonate is an organophosphorus compound characterized by a methylsulfonyl (CH₃SO₂) group attached to a methylene bridge linked to a diethyl phosphonate moiety. This compound is notable for its reactivity in nucleophilic substitution and Michael addition reactions due to the electron-withdrawing nature of the methylsulfonyl group, which enhances the acidity of the α-hydrogen .

Properties

IUPAC Name

1-[ethoxy(methylsulfonylmethyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O5PS/c1-4-10-12(7,11-5-2)6-13(3,8)9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCKGLGTOXDULU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CS(=O)(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40137-11-9
Record name 40137-11-9
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Preparation Methods

Reaction Scheme

$$
\text{(C}2\text{H}5\text{O)}2\text{P(O)CH}2\text{SCH}3 \xrightarrow{\text{Oxidant}} \text{(C}2\text{H}5\text{O)}2\text{P(O)CH}2\text{SO}2\text{CH}_3
$$

Oxidants and Conditions

Oxidant Solvent Temperature Yield Source
m-Chloroperbenzoic acid Dichloromethane 0–25°C 85–92%
Hydrogen peroxide/SeO₂ Water/THF 50–60°C 78%
Potassium permanganate Acetone/H₂O RT 65%
Peracetic acid Diethyl ether 0–10°C 88%

Key Observations :

  • m-CPBA in dichloromethane provides high yields (85–92%) under mild conditions, with minimal side reactions.
  • H₂O₂/SeO₂ offers moderate yields but requires careful control of stoichiometry to avoid over-oxidation.
  • KMnO₄ in acetone/water is less efficient due to competing decomposition pathways.

Arbuzov Reaction with Brominated Precursors

The Arbuzov reaction enables direct C-P bond formation between triethyl phosphite and brominated sulfones.

Reaction Scheme

$$
\text{(C}2\text{H}5\text{O)}3\text{P} + \text{BrCH}2\text{SO}2\text{CH}3 \rightarrow \text{(C}2\text{H}5\text{O)}2\text{P(O)CH}2\text{SO}2\text{CH}3 + \text{C}2\text{H}5\text{Br}
$$

Optimized Protocol

  • Reactants : Triethyl phosphite (1.2 equiv), bromomethyl methyl sulfone (1.0 equiv)
  • Conditions : 120°C, 6 h, solvent-free
  • Yield : 74% (purity >95%)

Challenges :

  • Requires high-purity bromomethyl methyl sulfone, which is hygroscopic and prone to hydrolysis.
  • Competing side reactions (e.g., Michaelis-Arbuzov rearrangement) reduce yield if stoichiometry is unbalanced.

Silylation-Oxidation Tandem Strategy

A two-step approach involving silylation of diethyl (methylthio)methylphosphonate followed by oxidation:

Step 1: Silylation

$$
\text{(C}2\text{H}5\text{O)}2\text{P(O)CH}2\text{SCH}3 + \text{Me}3\text{SiCl} \xrightarrow{\text{Base}} \text{(C}2\text{H}5\text{O)}2\text{P(O)CH}2\text{SSiMe}_3
$$

  • Base : Lithium diisopropylamide (LDA), THF, -78°C
  • Yield : 80%

Step 2: Oxidation

$$
\text{(C}2\text{H}5\text{O)}2\text{P(O)CH}2\text{SSiMe}3 \xrightarrow{\text{H}2\text{O}2} \text{(C}2\text{H}5\text{O)}2\text{P(O)CH}2\text{SO}2\text{CH}_3
$$

  • Conditions : 30% H₂O₂, acetic acid, 40°C, 2 h
  • Yield : 89%

Advantages :

  • Silylation enhances oxidation selectivity by protecting the thioether group.
  • Overall yield (71%) surpasses direct oxidation routes.

Alternative C–S Bond Formation

A novel metal-free method employs sulfonylhydrazides and dimethyl phosphite:

Reaction Scheme

$$
\text{RSO}2\text{NHNH}2 + \text{(CH}3\text{O)}2\text{P(O)H} \xrightarrow{\text{NaI}} \text{RSO}2\text{CH}2\text{P(O)(OCH}3\text{)}2
$$

  • Catalyst : Sodium iodide (10 mol%)
  • Conditions : DMSO, 80°C, 12 h
  • Yield : 68–82%

Limitations :

  • Limited to aryl sulfonylhydrazides; aliphatic analogs give poor yields.
  • Requires post-synthesis transesterification to obtain diethyl esters.

Comparative Analysis of Methods

Method Yield Range Purity Scalability Cost Efficiency
Oxidation of thioether 65–92% High Excellent Moderate
Arbuzov reaction 70–74% Medium Moderate Low
Silylation-oxidation 71% High Low High
C–S bond formation 68–82% Medium High Moderate

Critical Considerations

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is essential for removing sulfoxide byproducts.
  • Storage : Anhydrous conditions (4°C under N₂) prevent hydrolysis of the phosphonate ester.
  • Safety : Oxidants like m-CPBA and H₂O₂ require strict temperature control to avoid exothermic decomposition.

Chemical Reactions Analysis

Types of Reactions

Diethyl ((methylsulfonyl)methyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl ((methylsulfonyl)methyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonic acid, [(methylsulfonyl)methyl]-, diethyl ester involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the inhibition of enzyme activity or the modification of biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The methylsulfonyl group in Diethyl ((methylsulfonyl)methyl)phosphonate distinguishes it from analogs with alternative substituents. Key comparisons include:

Compound Name Substituent Key Structural Feature Reactivity/Application Impact
This compound Methylsulfonyl (CH₃SO₂) Strong electron-withdrawing group; enhances α-H acidity High reactivity in alkylation and cross-coupling
Diethyl [(phenylsulfonyl)methyl]phosphonate Phenylsulfonyl (PhSO₂) Bulkier aromatic substituent; reduced solubility Slower reaction kinetics in polar solvents
Diethyl tosyloxy methylphosphonate Tosyloxy (TsO) Excellent leaving group Useful in SN2 reactions and esterifications
Diethyl 4-methoxybenzylphosphonate 4-Methoxybenzyl Electron-donating methoxy group Stabilizes intermediates in nucleophilic additions

Key Insight : The methylsulfonyl group offers a balance between reactivity and steric accessibility, making it preferable in medicinal applications compared to bulkier phenylsulfonyl derivatives .

This compound
  • Method: Reacted with NaH in THF at 0°C using methyl diethylphosphonoacetate or similar precursors.
  • Yield : 40–70%, depending on substrate .
Diethyl [(phenylsulfonyl)methyl]phosphonate
  • Method : Prepared via oxidation of chloromethyl phenyl sulfide with NaIO₄, followed by phosphorylation.
  • Yield : >90% after optimization .
Diethyl 4-methoxybenzylphosphonate
  • Method: Kabachnik–Fields reaction involving p-methoxybenzaldehyde, NH₄OAc, and diethyl phosphite in ethanol.
  • Yield : 96% under reflux conditions .

Key Insight : Methylsulfonyl derivatives require harsher conditions (e.g., NaH/THF) compared to electron-rich analogs like 4-methoxybenzylphosphonates, which form efficiently under mild acid catalysis .

Medicinal Chemistry
  • This compound : Platinum complexes of this compound inhibit MMPs, critical in cancer metastasis . It is also a key intermediate in vinyl sulfone-based protease inhibitors targeting viral nsP2 proteases .
  • Diethyl 4-(diphenylamino)benzylphosphonate: Fluorescent properties make it suitable for materials science applications .

Physical and Chemical Properties

Property This compound Diethyl [(phenylsulfonyl)methyl]phosphonate Diethyl tosyloxy methylphosphonate
Solubility in Polar Solvents High Moderate Low
Thermal Stability Stable up to 150°C Stable up to 130°C Decomposes above 100°C
Leaving Group Ability (SN2) Moderate Poor Excellent

Key Insight : Methylsulfonyl derivatives exhibit superior thermal stability and solubility compared to phenylsulfonyl and tosyloxy analogs, broadening their utility in diverse reaction environments .

Biological Activity

Diethyl ((methylsulfonyl)methyl)phosphonate is an organophosphorus compound recognized for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₅O₅PS and features a phosphonate group that contributes to its reactivity. The presence of the methylsulfonyl moiety enhances its biological properties, making it a valuable compound for various applications.

PropertyValue
Molecular Weight218.24 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified
Boiling PointNot specified

The biological activity of this compound primarily arises from its ability to interact with various biological targets, including enzymes and receptors. The phosphonate group can act as a nucleophile, facilitating reactions with electrophiles in biological systems. This interaction is crucial for its role in enzyme inhibition and modulation of biochemical pathways.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, it has been investigated for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated significant growth inhibition with IC₅₀ values ranging from 2.43 to 7.84 μM for MDA-MB-231 cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC₅₀ (μM)Selectivity Ratio (Cancer/Non-Cancer)
MDA-MB-2312.43 - 7.84Higher than LLC-PK1
HepG24.98 - 14.65Higher than LLC-PK1

Mechanism of Anticancer Activity

The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells, as evidenced by increased caspase-3 activity and cell cycle arrest at the G₂/M phase in treated cells.

Applications in Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of novel therapeutic agents. Its role in the development of antimalarial drugs targeting cysteine proteases exemplifies its significance in drug discovery.

Case Study: Synthesis of Antimalarial Agents

Researchers utilized this compound to synthesize γ-phenyl-γ-amino vinyl sulfones, which are critical intermediates for developing new antimalarial compounds targeting Plasmodium falciparum's falcipain-2 enzyme.

Q & A

Basic: What are the recommended synthetic routes for preparing Diethyl ((methylsulfonyl)methyl)phosphonate, and what reaction conditions are critical for optimizing yield?

Methodological Answer:
The synthesis of phosphonate esters like this compound typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1: Start with a precursor such as diethyl phosphite reacting with a methylsulfonylmethyl halide (e.g., bromide or chloride) under anhydrous conditions.
  • Step 2: Use a base (e.g., triethylamine) to deprotonate intermediates and facilitate nucleophilic attack.
  • Step 3: Maintain a temperature range of 60–80°C to enhance reaction kinetics while avoiding decomposition.

Key considerations include moisture exclusion (to prevent hydrolysis) and solvent choice (e.g., tetrahydrofuran or dichloromethane). Post-reaction purification via column chromatography or recrystallization is critical for isolating high-purity products. Analogous methods are validated in the synthesis of structurally similar phosphonates .

Basic: How can ³¹P NMR spectroscopy be utilized to confirm the structure and purity of this compound?

Methodological Answer:
³¹P NMR is indispensable for structural validation:

  • Chemical Shift Range: Phosphonate esters typically resonate between 20–35 ppm. Deviations may indicate impurities or side products.
  • Coupling Patterns: Observe coupling with adjacent protons (e.g., J₃₁P-¹H ≈ 10–20 Hz) to confirm the methylsulfonylmethyl group’s connectivity.
  • Quantitative Analysis: Integration of peaks verifies purity, with extraneous signals suggesting unreacted starting materials or hydrolysis byproducts.

For example, in analogous compounds like Diethyl (4-cyanophenyl)phosphonate, ³¹P NMR resolved singlets at ~25 ppm, confirming successful synthesis .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., ¹H/¹³C NMR vs. mass spectrometry) for this phosphonate?

Methodological Answer:
Contradictions often arise from:

  • Dynamic Effects: Rotameric equilibria in solution can split NMR signals. Use variable-temperature NMR or 2D experiments (COSY, HSQC) to assign overlapping peaks .
  • Ionization in MS: Phosphonates may fragment unpredictably in mass spectrometry. Employ soft ionization techniques (e.g., ESI) and compare with theoretical isotopic patterns.
  • X-ray Crystallography: Resolve ambiguous stereochemistry or connectivity by crystallizing the compound and analyzing diffraction data.

Case Study: A triazolyl phosphonate derivative showed conflicting NMR/mass data until 2D NMR confirmed regioisomer formation .

Advanced: What reaction mechanisms govern the hydrolysis of this compound, and how can kinetic parameters be experimentally determined?

Methodological Answer:
Hydrolysis mechanisms depend on pH:

  • Acidic Conditions: Protonation of the phosphonate oxygen accelerates P–O bond cleavage, yielding phosphoric acid and methylsulfonylmethanol.
  • Basic Conditions: OH⁻ nucleophilic attack at the phosphorus center dominates.

Experimental Protocol:

  • Kinetic Studies: Monitor reaction progress via ³¹P NMR or HPLC at varying pH (2–12) and temperatures (25–60°C).
  • Rate Constants: Fit data to pseudo-first-order models. For example, hydrolysis of Diethyl p-(methylthio)phenyl phosphate showed t₁/₂ = 48 hrs at pH 7 .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification.
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid: In case of skin contact, wash immediately with water for 15 minutes; seek medical attention if irritation persists.

Phosphonates may exhibit neurotoxic potential, as noted in structurally related compounds .

Advanced: How does the methylsulfonyl group influence the compound’s environmental mobility and biodegradation in soil?

Methodological Answer:

  • Soil Mobility: The methylsulfonyl group enhances polarity, increasing water solubility. Estimate the soil adsorption coefficient (Koc) using the log Kow (octanol-water partition coefficient). For example, Diethyl ((diethanolamino)methyl)phosphonate has Koc ≈ 9.7, indicating high mobility .
  • Biodegradation: Aerobic microbial degradation can be assessed via OECD 301B tests. Sulfone groups may resist breakdown, leading to persistence.

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